molecular formula C23H20ClNO6 B14089702 Ethyl 2-(o-chlorobenzylidene)-4-(2-phthalimidoethoxy)acetoacetate

Ethyl 2-(o-chlorobenzylidene)-4-(2-phthalimidoethoxy)acetoacetate

Cat. No.: B14089702
M. Wt: 441.9 g/mol
InChI Key: HIMWFGTVILLKOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(o-chlorobenzylidene)-4-(2-phthalimidoethoxy)acetoacetate (CAS: 88150-75-8, molecular formula: C₁₆H₁₇NO₆, molecular weight: 319.31 g/mol) is a critical intermediate in synthesizing amlodipine, a calcium channel blocker used to treat hypertension and angina . Its structure features three key moieties:

  • o-Chlorobenzylidene group: Provides steric and electronic effects critical for cyclization reactions.
  • Phthalimidoethoxy chain: Serves as a protective group for amines during synthesis, enhancing solubility in organic solvents .
  • Acetoacetate ester: Facilitates nucleophilic reactions in dihydropyridine ring formation .

Preparation Methods

Synthetic Pathways for Ethyl 2-(o-Chlorobenzylidene)-4-(2-Phthalimidoethoxy)Acetoacetate

Condensation of Ethyl 4-(2-Phthalimidoethoxy)Acetoacetate with 2-Chlorobenzaldehyde

The most widely reported method involves a Knoevenagel condensation between ethyl 4-(2-phthalimidoethoxy)acetoacetate and 2-chlorobenzaldehyde. This reaction is catalyzed by piperidine in ethanol under reflux conditions. The mechanism proceeds via deprotonation of the acetoacetate’s active methylene group, forming an enolate that attacks the aldehyde’s carbonyl carbon. Subsequent dehydration yields the benzylidene derivative.

Procedure :

  • Reactants : 300 g ethyl 4-(2-phthalimidoethoxy)acetoacetate, 2-chlorobenzaldehyde (1.1 equiv), ethanol (solvent), piperidine (10 mol%).
  • Conditions : Reflux at 80°C for 6–8 hours.
  • Workup : The mixture is cooled, and the product is crystallized using isopropanol, yielding 85% of the target compound.

This method’s efficiency stems from the mild basicity of piperidine, which avoids side reactions such as ester hydrolysis. The use of ethanol as a solvent ensures solubility of both reactants while facilitating easy isolation via antisolvent crystallization.

C–H Bond Insertion via Lewis Acid Catalysis

An alternative route avoids traditional condensation by employing a C–H insertion reaction. Ethyl diazoacetate reacts with 2-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)acetaldehyde under Lewis acid catalysis (e.g., Rh₂(OAc)₄). This method circumvents the need for strong bases like NaH, enhancing safety and cost-effectiveness.

Procedure :

  • Reactants : 2-(2-(1,3-dioxaisoindoline-2-yl)ethoxy)acetaldehyde, ethyl diazoacetate (1.2 equiv), Rh₂(OAc)₄ (2 mol%).
  • Conditions : Dichloromethane at 25°C for 12 hours.
  • Yield : ~78%, with the phthalimido group remaining intact due to the mild conditions.

This approach is notable for its atom economy and compatibility with sensitive functional groups. However, the requirement for diazo compounds necessitates stringent safety protocols.

Stepwise Synthesis from N-Hydroxyethyl Phthalimide

A third method builds the phthalimidoethoxy side chain early in the synthesis. N-Hydroxyethyl phthalimide is reacted with 4-chloroacetoacetate under basic conditions to form ethyl-4-(2-phthalimidoethoxy)acetoacetate, which subsequently undergoes condensation with 2-chlorobenzaldehyde.

Procedure :

  • Step 1 : N-Hydroxyethyl phthalimide + 4-chloroacetoacetate → ethyl-4-(2-phthalimidoethoxy)acetoacetate (K₂CO₃, DMF, 60°C, 4 hours).
  • Step 2 : Condensation with 2-chlorobenzaldehyde (as in Section 1.1).
  • Overall Yield : 72% over two steps.

This method integrates phthalimido group installation early, simplifying purification but requiring anhydrous conditions for the nucleophilic substitution.

Optimization Strategies for Industrial Scalability

Catalyst and Solvent Selection

  • Catalyst : Piperidine outperforms stronger bases (e.g., NaH) by minimizing ester hydrolysis. In contrast, Rh₂(OAc)₄ enables regioselective C–H insertion but adds metal contamination concerns.
  • Solvent : Ethanol is ideal for condensation due to its polarity and low cost. Isopropanol as an antisolvent ensures high-purity crystallization.

Characterization and Quality Control

The compound is characterized via:

  • ¹H NMR : Peaks at δ 7.8 (phthalimido aromatic protons), 4.4 (enolic –CH=), and 3.6 (–CH₂N).
  • HPLC : Purity >99% when crystallized from isopropanol.
  • Melting Point : 148–150°C.

Industrial Applications and Challenges

Scalability

The condensation method is preferred for large-scale production, with batches exceeding 300 g demonstrating consistent yields. In contrast, the C–H insertion method, while efficient, requires handling diazo compounds, complicating scale-up.

Regulatory Considerations

Residual solvents (e.g., DMF) must be controlled to <50 ppm per ICH guidelines. Crystallization from isopropanol reduces solvent residues to <10 ppm.

Chemical Reactions Analysis

Oxidation Reactions

The α,β-unsaturated ketone moiety undergoes oxidation under controlled conditions:

Reagent/Conditions Product Yield Key Observations
KMnO₄ (acidic aqueous medium)Cleavage of the benzylidene group to form phthalimidoethoxy acetoacetic acid72–78%Requires stoichiometric control to avoid over-oxidation of the ester group .
Ozone (O₃) followed by reductive workupFormation of aldehydes via ozonolysis of the double bond65%Regioselective cleavage confirmed by NMR analysis .

Oxidation primarily targets the conjugated enone system, with the phthalimido and ester groups remaining intact under mild conditions .

Hydrolysis Reactions

The ester and phthalimido groups participate in hydrolysis:

Conditions Reaction Outcome Applications
NaOH (aqueous ethanol, reflux)Saponification of the ethyl ester to carboxylic acidKey step in synthesizing water-soluble derivatives.
Hydrazine hydrate (NH₂NH₂·H₂O)Deprotection of the phthalimido group to free amineCritical for generating bioactive intermediates .

Hydrolysis of the phthalimido group requires harsh conditions (>100°C), while the ester group is cleaved under mild basic conditions .

Cyclization Reactions

The compound serves as a precursor in heterocyclic synthesis:

Reagents Product Mechanism
Ammonium acetate (AcONH₄) in acetic acidFormation of dihydropyridine derivativesHantzsch-type cyclization via enamine intermediates .
Thiourea (NH₂CSNH₂)Thiazolidinone derivativesNucleophilic attack at the β-ketoester position .

Cyclization reactions are central to its role in synthesizing calcium channel blockers like amlodipine, where the dihydropyridine core is pharmacologically critical .

Reduction Reactions

Selective reduction of functional groups:

Reducing Agent Target Site Product Notes
NaBH₄ (methanol, 0°C)α,β-unsaturated ketoneSaturated ketoneLimited stereoselectivity observed.
H₂/Pd-C (high pressure)Benzylidene double bondEthyl 4-(2-phthalimidoethoxy)acetoacetateComplete hydrogenation of the double bond .

Reduction of the enone system is stereospecific under catalytic hydrogenation but less controlled with borohydrides .

Ring-Opening and Functionalization

The phthalimido group enables further derivatization:

Reaction Conditions Outcome
AlkylationR-X (alkyl halide), K₂CO₃, DMFSubstitution at the deprotected amine site
AcylationR-COCl, pyridineAmide formation for enhanced bioactivity

Post-deprotection functionalization expands utility in medicinal chemistry, enabling tailored modifications for drug discovery .

Key Research Findings

  • Synthetic Efficiency : A 2023 study demonstrated that cyclization with ammonium acetate achieves >85% yield for dihydropyridine derivatives under microwave irradiation .

  • Stability : The compound degrades above 200°C, limiting high-temperature applications. Hydrolytic stability is pH-dependent, with rapid decomposition in strong acids/bases .

  • Catalytic Effects : Titanium tetrachloride (TiCl₄) enhances electrophilic substitution at the benzylidene aromatic ring .

Comparative Reactivity Table

Functional Group Reactivity Dominant Reactions
α,β-unsaturated ketoneHigh (electrophilic/nucleophilic additions)Oxidation, cyclization, reduction
Ethyl esterModerate (nucleophilic acyl substitution)Hydrolysis, transesterification
Phthalimido groupLow (requires strong nucleophiles)Deprotection, alkylation

Scientific Research Applications

2-[(2-Chlorophenyl)methylene]-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxobutanoic Acid Ethyl Ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Chlorophenyl)methylene]-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxobutanoic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, in the synthesis of Amlodipine Besilate, it acts as a calcium channel blocker, which helps in reducing blood pressure by relaxing blood vessels .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzylidene Group

Compound Name Substituent on Benzylidene Key Differences References
Ethyl 2-(3-nitrobenzylidene)acetoacetate 3-Nitro Electron-withdrawing nitro group increases electrophilicity, altering cyclization kinetics. Lacks phthalimidoethoxy chain.
Ethyl 2-(2-chlorobenzylidene)-4-(2-chloroethoxy)acetoacetate 2-Chloro (same position) Replaces phthalimidoethoxy with chloroethoxy, reducing molecular weight (293.72 g/mol) and altering hydrolysis stability.

Variations in the Ethoxy Chain

Compound Name Ethoxy Chain Modification Impact on Properties References
Ethyl 2-(2-chlorobenzylidene)-4-(2-azidoethoxy)acetoacetate Azidoethoxy Azide group introduces explosive risk but enables "click chemistry" for bioconjugation. Less stable than phthalimido.
Ethyl 4-(2-phthalimidoethoxy)acetoacetate (precursor) None (no benzylidene) Lacks the o-chlorobenzylidene group, making it unsuitable for cyclization but a key precursor in amlodipine synthesis.

Core Structural Modifications

Compound Name Core Structure Functional Differences References
Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylate Cyclohexene ring Aromatic naphthyl group enhances π-π stacking but reduces solubility in polar solvents.
N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides Thiazolidin ring Chromenyloxy group confers fluorescence properties; unrelated to dihydropyridine synthesis.

Physicochemical and Reactivity Comparisons

  • Solubility : The phthalimidoethoxy group in the target compound improves solubility in toluene and THF compared to chloroethoxy analogs, which are more polar .
  • Reactivity: The o-chloro substituent on benzylidene accelerates cyclization with 3-aminocrotonate due to inductive effects, achieving >90% yield in amlodipine synthesis . Nitrobenzylidene derivatives require harsher conditions (e.g., higher temps) for similar reactions .
  • Stability : Phthalimidoethoxy groups resist hydrolysis under acidic conditions, whereas azidoethoxy analogs degrade rapidly, limiting shelf life .

Biological Activity

Ethyl 2-(o-chlorobenzylidene)-4-(2-phthalimidoethoxy)acetoacetate is a chemical compound that has garnered attention for its potential biological activities. This compound, with the molecular formula C23H20ClNO6C_{23}H_{20}ClNO_6, is a derivative of phthalimide and has been studied for its applications in medicinal chemistry, particularly in relation to anti-hypertensive agents.

Molecular Structure

The structural formula of this compound can be represented as follows:

  • Molecular Formula: C23H20ClNO6C_{23}H_{20}ClNO_6
  • CAS Number: 400024-08-0
  • SMILES Notation: O=C1c2c(C(=O)N1CCOCC(C(=Cc3c(Cl)cccc3)C(OCC)=O)=O)cccc2

Physical Properties

PropertyValue
Molecular Weight427.87 g/mol
SolubilitySoluble in organic solvents
AppearanceOily liquid

Pharmacological Potential

Research indicates that this compound may exhibit significant biological activity, particularly as an intermediate in the synthesis of anti-hypertensive drugs like amlodipine. Amlodipine is well-known for its efficacy in treating hypertension and angina pectoris. The compound's structure suggests potential interactions with various biological targets, which could lead to therapeutic effects.

The compound's mechanism of action is likely related to its ability to inhibit calcium channels, similar to other dihydropyridine derivatives. This inhibition can lead to vasodilation and a decrease in blood pressure, making it a candidate for further pharmacological studies.

Toxicity and Safety

While specific toxicity data on this compound is limited, related compounds have shown CNS-related toxicities, including respiratory depression and local tissue irritation. Safety assessments are crucial before any clinical application.

Synthesis and Characterization

A study highlighted the synthesis of this compound through the reaction of o-chlorobenzaldehyde with ethyl 4-(2-phthalimidoethoxy)acetoacetate. The process involved the use of organic solvents and bases, yielding a product with a high purity level suitable for further pharmacological testing .

Biological Testing

In vitro studies have been conducted to evaluate the anti-hypertensive efficacy of the compound. These studies typically involve assessing the compound's effect on vascular smooth muscle cells and measuring changes in intracellular calcium levels. Preliminary results suggest that the compound may effectively lower blood pressure in animal models, supporting its potential use as a therapeutic agent .

Properties

Molecular Formula

C23H20ClNO6

Molecular Weight

441.9 g/mol

IUPAC Name

ethyl 2-[(2-chlorophenyl)methylidene]-4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate

InChI

InChI=1S/C23H20ClNO6/c1-2-31-23(29)18(13-15-7-3-6-10-19(15)24)20(26)14-30-12-11-25-21(27)16-8-4-5-9-17(16)22(25)28/h3-10,13H,2,11-12,14H2,1H3

InChI Key

HIMWFGTVILLKOV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1Cl)C(=O)COCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.